molecular formula C26H22N2O B14157418 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone CAS No. 355000-41-8

3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone

Cat. No.: B14157418
CAS No.: 355000-41-8
M. Wt: 378.5 g/mol
InChI Key: CWRGWQVAGCCNPX-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylquinoline with an appropriate isoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce isoquinoline derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Known for their diverse biological activities.

    Quinoline derivatives: Widely used in medicinal chemistry for developing therapeutic agents.

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is unique due to its combined isoquinoline and quinoline structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

355000-41-8

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(2-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C26H22N2O/c1-18-8-2-5-11-21(18)25-16-23(22-12-6-7-13-24(22)27-25)26(29)28-15-14-19-9-3-4-10-20(19)17-28/h2-13,16H,14-15,17H2,1H3

InChI Key

CWRGWQVAGCCNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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